m7GpppAmpG

in vitro translation luciferase reporter cell-free protein expression

Standard dinucleotide caps (e.g., m7GpppG) produce Cap 0 structures with variable orientation and suboptimal performance in immune cells. m7GpppAmpG is a trinucleotide Cap 1 analog with a 2'-O-methyladenosine at the +1 position, ensuring unidirectional incorporation and native mammalian 5′ termini. - **Cell-type specific potency:** 5.3-fold higher translational efficiency in JAWS II dendritic cells vs. m7GpppApG; KD 45.6 nM for eIF4E. - **Process efficiency:** 90% co-transcriptional capping reduces RIG-I-mediated immunogenicity and purification burden. - **Benchmark use:** Reference standard for comparative cap analog studies and cap-binding protein affinity capture.

Molecular Formula C32H43N15O24P4
Molecular Weight 1145.7 g/mol
Cat. No. B12405438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem7GpppAmpG
Molecular FormulaC32H43N15O24P4
Molecular Weight1145.7 g/mol
Structural Identifiers
SMILESCN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)OC)OP(=O)(O)OCC7C(C(C(O7)N8C=NC9=C8N=C(NC9=O)N)O)O)O)O
InChIInChI=1S/C32H43N15O24P4/c1-44-9-47(25-15(44)27(53)43-32(35)41-25)29-19(51)17(49)11(67-29)4-64-73(56,57)70-75(60,61)71-74(58,59)65-5-12-20(21(62-2)30(68-12)45-7-38-13-22(33)36-6-37-23(13)45)69-72(54,55)63-3-10-16(48)18(50)28(66-10)46-8-39-14-24(46)40-31(34)42-26(14)52/h6-12,16-21,28-30,48-51H,3-5H2,1-2H3,(H11-,33,34,35,36,37,40,41,42,43,52,53,54,55,56,57,58,59,60,61)/t10-,11-,12-,16-,17-,18-,19-,20-,21-,28-,29-,30-/m1/s1
InChIKeyAGWRKMKSPDCRHI-UQTMIEBXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

m7GpppAmpG Trinucleotide Cap Analog Overview


m7GpppAmpG (m⁷G(5')ppp(5')AmpG) is a trinucleotide 5' cap analog of the Cap 1 type, containing a 7-methylguanosine linked via a 5'-to-5' triphosphate bridge to a 2'-O-methyladenosine and a terminal guanosine [1]. It functions as an initiating oligonucleotide in T7 RNA polymerase-mediated in vitro transcription (IVT) to generate co-transcriptionally capped mRNA [2]. As a member of the third-generation trinucleotide cap analog class, m7GpppAmpG produces mRNA with a natural Cap 1 structure (m⁷GpppNmpN) that mimics endogenous mammalian mRNA and supports efficient translation initiation via recognition by the eukaryotic initiation factor 4E (eIF4E) complex .

Cap 1 StructureEukaryotic Cap 1 mimic with 2′-O-methyladenosine at +1 position
Unidirectional IncorporationDefined 5′ terminus during in vitro transcription
Mammalian mRNA MimicryStructurally defined cap for native mammalian cap studies

Why Generic Cap Analogs Cannot Substitute m7GpppAmpG


Generic substitution of m7GpppAmpG with ARCA (m₂⁷,²'-OGpppG) or standard m⁷GpppG is functionally prohibitive due to three irreconcilable differences. First, ARCA produces Cap 0 mRNA (m⁷GpppN), whereas m7GpppAmpG produces Cap 1 mRNA (m⁷GpppNm), a structural distinction that alters recognition by pattern recognition receptors and may influence innate immune activation profiles [1]. Second, the trinucleotide architecture of m7GpppAmpG enables higher capping efficiencies (90%) compared to typical ARCA yields (~80%) because T7 RNA polymerase initiates transcription by hybridizing two nucleotides (AG) to the DNA template, reducing abortive initiation and misincorporation [2]. Third, the 2'-O-methyl modification on adenosine contributes to a substantially lower eIF4E Kd (45.6 nM) versus ARCA (92.6 nM), translating to tighter translation initiation complex assembly and higher protein output per mRNA molecule . These quantitative differences cannot be compensated for by adjusting ARCA concentration or IVT conditions—they are intrinsic to the cap analog chemistry.

eIF4E Bindingm7GpppAmpG KD context
eIF4E affinity profile may shift with dinucleotide or plant-type Cap 1 analogs; binding kinetics may not transfer across cap classes
Decapping StabilityDcp2 susceptibility profile
Dcp2 resistance differs among trinucleotide caps; stability ranking may not reproduce with alternative adenosine modifications
Cell-Type TranslationContext-dependent efficiency
Translational efficiency is cell-type dependent; performance in dendritic cells may not predict expression in other cell models

Quantitative Performance Evidence


Translational Efficiency in Dendritic Cells vs. ARCA Analogs

In a direct head-to-head comparison using Gaussia luciferase mRNA in rabbit reticulocyte lysate (RRL), mRNA capped with m7GpppAmpG achieved a translational efficiency of 2.54 ± 0.24 relative to ARCA-capped mRNA (set as 1.0), representing a 154% increase in protein output [1].

Translational Efficiency
Head-to-head
5.3-fold higher in JAWS II dendritic cells vs. m7GpppApG
Supports dendritic cell transfection model context
Cell-type-dependent; HeLa cell expression context differs
in vitro translation luciferase reporter cell-free protein expression

eIF4E Binding Affinity Comparison

When transfected into living JAWS II mouse dendritic cells, mRNA capped with m7GpppAmpG produced a normalized protein output of 5.93 ± 0.42 compared to ARCA-capped mRNA (set as 1.0), demonstrating an approximately 6-fold enhancement in protein expression in a cellular context relevant to immunotherapy and vaccine applications [1].

eIF4E Binding Affinity
Head-to-head
KD = 45.6 ± 1.5 nM
Intermediate affinity between plant-type Cap 1 and dinucleotide standard
Fluorescence quenching titration; recombinant human eIF4E
mRNA transfection dendritic cells protein expression immunotherapy

Dcp2 Decapping Susceptibility Profile

Fluorescence quenching titration measurements reveal that m7GpppAmpG binds to eIF4E with a Kd of 45.6 nM (alternatively reported as 33.8 ± 2.6 nM in cross-study measurements) [1], compared to ARCA's Kd of 92.6 ± 2.6 nM [1]. This represents approximately a 2-fold higher binding affinity for the translation initiation factor.

Dcp2 Susceptibility
Head-to-head
0.45 ± 0.02 relative susceptibility
Intermediate stability category among trinucleotide caps
In vitro decapping assay; 15 min incubation with human Dcp2
eIF4E translation initiation cap-binding protein affinity

Capping Efficiency in In Vitro Transcription

m7GpppAmpG demonstrates a capping efficiency of 90% for RNAs produced via co-transcriptional capping with T7 RNA polymerase [1][2]. In comparison, ARCA under optimized conditions (4:1 ARCA:GTP ratio) achieves capping efficiencies of approximately 80% [3].

Capping Efficiency
Head-to-head
90% ± 1% co-transcriptional capping
Supports reduced uncapped transcript burden in IVT workflows
T7 RNA polymerase; quantified by HPLC analysis
in vitro transcription capping efficiency mRNA manufacturing yield

Benchmark for LNA-Modified Cap Analog Development

mRNA capped with m7GpppAmpG exhibits a relative decapping rate of 0.15 when normalized to ARCA-capped mRNA (set as 1.0), indicating that Dcp2-mediated decapping proceeds approximately 6.7-fold more slowly for m7GpppAmpG-capped transcripts [1].

Benchmark Reference
Head-to-head
Baseline for LNA-modified (5×) and propargyl-modified (1.3×) derivatives
Reported reference standard for cap analog development studies
Comparative translation efficiency in mammalian cell models
mRNA stability decapping Dcp2 intracellular half-life

Cap-Binding Protein Interaction Profiling

ARCA's 3'-O-methyl modification prevents reverse orientation incorporation during IVT but does not eliminate the fundamental limitation of dinucleotide cap analogs—they initiate transcription by hybridizing only a single nucleotide to the DNA template (+1 position). In contrast, m7GpppAmpG is a trinucleotide cap analog that hybridizes two nucleotides (AG) to the template (+1 and +2 positions), ensuring correct transcriptional start site selection and eliminating abortive initiation products [1].

Cap-Binding Proteomics
Data to verify
Differential protein recruitment vs. N6-modified analogs
Supports interactome comparison context; quantitative data pending
Affinity proteomics in HEK293F; TMT-labeled shotgun approach
co-transcriptional capping reverse cap orientation specificity functional mRNA yield

Application Scenarios in mRNA Therapeutics and Vaccines


Dendritic Cell Transfection for Immunotherapy

For applications using rabbit reticulocyte lysate (RRL) or similar cell-free translation systems, m7GpppAmpG-capped mRNA delivers 2.54-fold higher protein output than ARCA-capped mRNA under identical conditions [1]. This makes m7GpppAmpG the preferred cap analog when maximizing protein yield per microgram of input mRNA is the primary objective, such as in high-throughput screening, synthetic biology prototyping, or recombinant protein production where cell-free systems are employed.

Cap 1 mRNA Synthesis with High Capping Efficiency

When transfecting JAWS II dendritic cells or analogous antigen-presenting cell types, m7GpppAmpG-capped mRNA achieves 5.93-fold higher normalized protein output compared to ARCA-capped mRNA [1]. This dramatic enhancement in living immune cells positions m7GpppAmpG as the cap analog of choice for applications requiring robust antigen expression in dendritic cells, including ex vivo dendritic cell loading, mRNA-based cancer vaccine development, and immunological studies where high transfection efficiency and protein output in immune cells are critical.

Reference Standard for Novel Cap Analog Studies

m7GpppAmpG-capped mRNA demonstrates 6.7-fold slower decapping by Dcp2 relative to ARCA-capped mRNA [1], conferring enhanced intracellular stability. This property is particularly valuable for therapeutic mRNAs where prolonged protein expression reduces dosing frequency, including enzyme replacement therapies, secreted protein biologics, and gene editing applications requiring sustained Cas9 or base editor expression. The combination of higher eIF4E affinity (Kd 45.6 nM) and Dcp2 resistance provides both enhanced translation initiation and extended functional half-life.

Affinity Proteomics for Cap-Binding Protein Identification

With a capping efficiency of 90% [1] and a trinucleotide architecture that ensures correct transcriptional start site selection , m7GpppAmpG minimizes the generation of uncapped, mis-capped, or abortive transcripts during IVT. This reduces the burden on downstream purification steps (e.g., HPLC, affinity chromatography) and increases the proportion of functional, full-length capped mRNA in the final product. For mRNA manufacturers and process development teams, this directly translates to higher overall yield, reduced cost of goods, and improved batch-to-batch consistency.

Application
Selection Property
Validation Focus
Dendritic cell mRNA transfection studies
Cell-type-specific translational profile
Antigen presentation endpoint context
Co-transcriptional Cap 1 mRNA synthesis
Unidirectional cap incorporation
Capping integrity and 5′ terminus verification
Cap analog benchmarking studies
Defined eIF4E affinity and stability profile
Comparative translation efficiency endpoints
Cap-binding protein interactome mapping
Affinity resin compatibility
Differential proteomic profiling review

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